2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
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Overview
Description
Scientific Research Applications
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is often used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets by forming new carbon-carbon bonds.
Biochemical Pathways
The compound 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many biochemical pathways, particularly those involving the synthesis of complex organic molecules . The downstream effects of this reaction can vary widely depending on the specific pathway and the other molecules involved.
Result of Action
Given its role in the suzuki–miyaura coupling reaction , it can be inferred that the compound likely contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic molecules.
Action Environment
Like many chemical reactions, the suzuki–miyaura coupling reaction in which this compound is involved is likely to be influenced by factors such as temperature, pH, and the presence of a catalyst.
Preparation Methods
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Comparison with Similar Compounds
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid can be compared with other sulfonamide derivatives such as:
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound also contains a sulfonyl group and exhibits similar antimicrobial properties.
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVDTSLIWUYRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300583 |
Source
|
Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-81-9 |
Source
|
Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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